Waglerin-1-FAM
Description
Historical Context and Discovery of Waglerin-1 from Tropidolaemus wagleri Venom
Waglerin-1 is a 22-amino acid peptide originally isolated from the venom of the Wagler's pit viper, Tropidolaemus wagleri, a species native to Southeast Asia. ontosight.aithainationalparks.com This snake is also sometimes referred to as the temple viper due to its prevalence around the Temple of the Azure Cloud in Malaysia. thainationalparks.comwikipedia.org The venom of this pit viper contains a unique cocktail of toxins, including a group of four small peptides known as waglerins (Waglerin-1, -2, -3, and -4). thainationalparks.comwikipedia.org
Historically, the venoms of snakes from the Viperidae family were not known to contain toxins that target nAChRs. tandfonline.com The discovery of the waglerins challenged this notion, revealing a novel class of viperid toxins that, like the well-characterized alpha-neurotoxins from Elapidae snakes, act as competitive antagonists at muscle nAChRs. tandfonline.comsmartox-biotech.com This antagonism disrupts neuromuscular transmission, leading to paralysis and, in prey animals, respiratory failure. vulcanchem.comnzytech.com
Rationale for Fluorescent Labeling (FAM) in nAChR Research
The study of ligand-receptor interactions is greatly enhanced by the use of fluorescence, a method that allows for real-time monitoring of these molecular events, even at the single-molecule level. frontiersin.org To achieve this, one of the interacting molecules must be fluorescent, which is often accomplished by attaching a fluorescent label. frontiersin.org
Carboxyfluorescein, commonly known as FAM, is a widely used green fluorescent dye in various biochemical and biophysical applications. syronoptics.comsb-peptide.com Its popularity stems from several key advantages:
High Brightness: FAM exhibits strong fluorescence intensity, enabling sensitive detection of labeled molecules. syronoptics.com
Compatibility: It is compatible with a wide range of fluorescence detection equipment, including microscopes and flow cytometers. syronoptics.comsb-peptide.com
Established Chemistry: The methods for attaching FAM to peptides and other biomolecules are well-established. adooq.com
By attaching a FAM molecule to Waglerin-1, researchers created Waglerin-1-FAM. This fluorescent derivative retains the biological activity of the parent peptide, specifically its ability to bind to nAChRs, while gaining the utility of a research tool for visualizing receptor distribution and studying binding dynamics. vulcanchem.com The combination of specific receptor targeting and fluorescent properties makes this compound a valuable asset for investigating the expression patterns and functional characteristics of nAChR subtypes. vulcanchem.commayflowerbio.com
Significance of this compound in Advancing Cholinergic System Studies
The development of this compound represents a significant methodological advancement for studying the cholinergic system. Its primary contribution lies in its ability to selectively target and visualize specific subtypes of nAChRs. Waglerin-1 exhibits a remarkable selectivity for the adult muscle nAChR, which contains an epsilon (ε) subunit. smartox-biotech.commayflowerbio.comsmartox-biotech.com It binds with a significantly higher affinity to the α-ε subunit interface compared to the α-δ or the fetal α-γ subunit interfaces. tandfonline.comresearchgate.net
This selectivity makes this compound an invaluable tool for several key areas of research:
Discriminating between nAChR Subtypes: Researchers can use this compound to distinguish between fetal and adult muscle nAChRs. smartox-biotech.com This is crucial for studying the developmental switch of nAChR subunits during synaptogenesis. wikipedia.org
Visualizing Receptor Distribution: The fluorescent tag allows for the direct visualization of adult nAChR expression in various tissues and cell cultures using fluorescence microscopy. frontiersin.orgmayflowerbio.com
Investigating Receptor Dynamics: The ability to track the fluorescent signal over time enables the study of receptor trafficking, such as endocytosis and clustering at the neuromuscular junction. tandfonline.com
The specificity of Waglerin-1 for certain nAChR subtypes, particularly its species-specific affinity, has also provided a unique structural template for probing the molecular details of toxin-receptor interactions. tandfonline.com By using Waglerin-1 and its fluorescent counterpart, scientists can continue to unravel the complex structure-function relationships of nAChRs, paving the way for a deeper understanding of cholinergic signaling in health and disease.
Compound Information Table
| Compound Name | Chemical Formula | Molecular Weight (Da) | Description |
| Waglerin-1 | C112H175N37O26S2 | 2520 | A 22-amino acid peptide from Tropidolaemus wagleri venom that acts as a competitive antagonist of muscle nAChRs. smartox-biotech.comwindows.net |
| This compound | C133H185N37O32S2 | 2878.27 | A fluorescent derivative of Waglerin-1, labeled with carboxyfluorescein (FAM), used for nAChR research. vulcanchem.com |
| Carboxyfluorescein (FAM) | Not Applicable | Not Applicable | A commonly used green fluorescent dye for labeling biomolecules. syronoptics.comsb-peptide.com |
| alpha-bungarotoxin | Not Applicable | Not Applicable | A well-known competitive antagonist of nAChRs, often used as a reference in research. smartox-biotech.commedchemexpress.com |
This compound Research Findings
| Research Area | Key Finding | Significance |
| Receptor Selectivity | Waglerin-1 binds with approximately 2000-fold higher affinity to the α-ε subunit interface of the mouse nAChR compared to the α-γ or α-δ subunit interfaces. tandfonline.comsmartox-biotech.com | Enables specific targeting and study of adult muscle nAChRs. |
| Species Specificity | Waglerin-1 binds with about 100-fold greater potency to nAChRs from adult mice than those from rats or humans. smartox-biotech.comsmartox-biotech.com | Provides a tool to investigate the molecular basis of species-specific toxin interactions. |
| Functional Application | This compound can be used to explore the expression and function of adult nAChR subtypes through fluorescence microscopy. mayflowerbio.comsmartox-biotech.com | Allows for direct visualization of receptor localization and dynamics in biological samples. |
| Structural Insights | The amino acid sequence of Waglerin-1 includes a disulfide bond between Cys9 and Cys13, which is crucial for its structure and function. windows.netontosight.ai | Understanding the peptide's structure aids in elucidating its mechanism of action and in the design of new research tools. |
Properties
Molecular Formula |
C133H185N37O32S2 |
|---|---|
Molecular Weight |
2878.27 Da |
Origin of Product |
United States |
Molecular Mechanisms of Action of Waglerin 1 Fam at Nicotinic Acetylcholine Receptors
Elucidation of nAChR Subtype Specificity and Selectivity
Waglerin-1 demonstrates remarkable selectivity for specific subtypes of nAChRs, a characteristic that is pivotal to its function as a neurotoxin and its utility as a research probe. vulcanchem.com This selectivity is primarily dictated by the subunit composition of the receptor.
High Affinity Binding to Adult Muscle-Type nAChR (α1β1εδ)
Waglerin-1 exhibits a high binding affinity for the adult muscle-type nAChR, which is composed of α1, β1, ε, and δ subunits. smartox-biotech.comresearchgate.net The presence of the ε subunit is critical for this high-affinity interaction. smartox-biotech.comnih.gov Studies have shown that Waglerin-1 selectively blocks the mouse muscle nAChR containing the ε-subunit. researchgate.netnih.gov In fact, the lethal effects of Waglerin-1 are attributed to its blockade of the mature end-plates that possess these ε-subunit-containing receptors. researchgate.netnih.gov Evidence for this comes from experiments where neonatal mice, whose nAChRs contain a γ subunit instead of an ε subunit, are resistant to the toxin's lethal effects. researchgate.netnih.gov Furthermore, adult knockout mice lacking the gene for the ε-subunit also show resistance. researchgate.netnih.gov The IC50 value for Waglerin-1's blockade of the end-plate response to acetylcholine (B1216132) (ACh) in adult wild-type mice is approximately 50 nM. nih.govresearchgate.net
Differential Binding to Fetal Muscle-Type nAChR (α1β1γδ)
In contrast to its potent effect on adult muscle nAChRs, Waglerin-1 has a significantly lower affinity for the fetal muscle-type nAChR, which contains a γ subunit in place of the ε subunit. researchgate.netsmartox-biotech.comresearchgate.net The transition from the fetal (α1β1γδ) to the adult (α1β1εδ) form of the nAChR during development corresponds with the increased sensitivity to Waglerin-1. researchgate.netnih.gov Research indicates that Waglerin-1 binds to the α-ε subunit interface with an approximately 2000 to 3700-fold higher affinity than to the α-γ subunit interface. researchgate.netsmartox-biotech.comportlandpress.comacs.org This dramatic difference in affinity underscores the peptide's utility in distinguishing between fetal and adult nAChR subtypes. smartox-biotech.comsmartox-biotech.com
Species-Specific Binding Affinities (e.g., Mouse vs. Rat/Human nAChR)
The binding affinity of Waglerin-1 for nAChRs also varies significantly across different species. researchgate.netnih.gov Notably, Waglerin-1 binds with approximately 100-fold greater potency to the α-ε interface of mouse nAChRs compared to those from rats or humans. researchgate.netsmartox-biotech.comnih.gov This species selectivity is governed by specific amino acid residues within the nAChR subunits. nih.govnih.gov Site-directed mutagenesis studies have been instrumental in identifying these key residues. For instance, the difference in affinity between mouse and rat/human receptors is largely mediated by residues at positions 59 and 115 of the ε subunit. nih.gov In the mouse ε subunit, these residues are Aspartate (Asp59) and Tyrosine (Tyr115), whereas in the rat they are Glutamate (B1630785) (Glu59) and Serine (Ser115). nih.gov Mutating these residues in one species to match those of the other can effectively switch the binding affinity of Waglerin-1. nih.gov Similarly, differences in the α subunit also contribute to the lower affinity of Waglerin-1 for human nAChRs compared to mouse receptors. nih.gov In human nAChRs, polar residues at positions 187 (Serine) and 189 (Threonine) result in lower affinity, while the aromatic residues (Tryptophan-187 and Phenylalanine-189) in mouse nAChRs confer high affinity. nih.gov
Table 1: Species-Specific Binding Affinity of Waglerin-1
| Species | Receptor Subtype | Relative Binding Affinity | Key Residues (ε subunit) | Key Residues (α subunit) |
|---|---|---|---|---|
| Mouse | Adult Muscle (α1β1εδ) | High | Asp59, Tyr115 | Trp187, Phe189 |
| Rat | Adult Muscle (α1β1εδ) | Low | Glu59, Ser115 | N/A |
| Human | Adult Muscle (α1β1εδ) | Low | N/A | Ser187, Thr189 |
Characterization of Receptor Subunit Interface Interactions (e.g., α-ε, α-δ, α-γ)
The selective antagonism of Waglerin-1 is rooted in its specific interactions at the interfaces between different nAChR subunits. The peptide demonstrates a profound preference for the α-ε subunit interface, which is present in adult muscle nAChRs. researchgate.netsmartox-biotech.com
Research has shown that Waglerin-1 binds with over 2000-fold higher affinity to the α-ε site compared to the α-δ or α-γ binding sites. researchgate.netsmartox-biotech.com This high degree of selectivity is conferred by interactions with both charged and hydrophobic residues on the complementary (-) face of the ε subunit. portlandpress.com
Detailed molecular studies using chimeric and point-mutated subunits have identified several key residues in the ε subunit that are responsible for the high-affinity binding of Waglerin-1 at the α-ε interface. These include Gly-57, Asp-59, Tyr-111, Tyr-115, and Asp-173. vulcanchem.comacs.orgnih.gov These residues largely account for the 3700-fold higher affinity for the α-ε site compared to the α-γ site. acs.orgnih.gov
Similarly, the high affinity for the α-ε site relative to the α-δ site is predominantly determined by residues Lys-34, Gly-57, Asp-59, and Asp-173 of the ε subunit. vulcanchem.comacs.orgnih.gov Mutational analyses have revealed that Asp-173 in the ε subunit is a crucial determinant for Waglerin-1 selectivity, working in concert with the other identified residues. nih.gov
Table 2: Key Residues in ε Subunit for Waglerin-1 Selectivity
| Comparison | Key ε Subunit Residues | Fold Higher Affinity for α-ε |
|---|---|---|
| α-ε vs. α-γ | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 | ~3700 |
| α-ε vs. α-δ | Lys-34, Gly-57, Asp-59, Asp-173 | >2000 |
Allosteric Modulation and Orthosteric Competitive Antagonism
Waglerin-1 functions as a competitive antagonist at the muscle nicotinic acetylcholine receptor. smartox-biotech.comresearchgate.netvulcanchem.commedchemexpress.com This means that it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh from binding and activating the receptor. dsm.com This competitive antagonism is the primary mechanism by which Waglerin-1 blocks neuromuscular transmission. vulcanchem.com The binding of Waglerin-1 is reversible, though the rate of reversibility can vary depending on the species. dsm.com
Investigation of Cross-Reactivity with Other Neurotransmitter Receptors
While Waglerin-1 is highly selective for muscle-type nAChRs, some studies have indicated potential cross-reactivity with other neurotransmitter receptors, specifically ionotropic GABA receptors (GABA-A receptors). smartox-biotech.commayflowerbio.comvulcanchem.com Research has shown that Waglerin-1 can modulate the current induced by GABA in neurons. smartox-biotech.com Depending on the specific neuron, Waglerin-1 has been observed to either potentiate or suppress the GABA-activated current (I(GABA)). smartox-biotech.commayflowerbio.com For instance, in murine hypothalamic neurons, Waglerin-1 was found to increase I(GABA) in some neurons while depressing it in others. smartox-biotech.com In neurons from the nucleus accumbens of neonatal rats, Waglerin-1 was shown to inhibit the GABA-A current. smartox-biotech.com This suggests that while the primary target of Waglerin-1 is the nAChR, it may have off-target effects on the GABAergic system, a factor to consider in its experimental application. smartox-biotech.commayflowerbio.com
Effects on Ionotropic GABA Receptors (GABAA)
Beyond its well-documented effects on nAChRs, Waglerin-1 has been shown to modulate the function of ionotropic GABA receptors (GABAARs), the primary mediators of fast inhibitory neurotransmission in the central nervous system. researchgate.netresearchgate.net Research indicates that Waglerin-1 does not have a single, uniform effect on GABAARs. Instead, its action is complex and can be either potentiating or inhibitory, depending on the specific population of neurons and the subunit composition of the GABAA receptors they express. researchgate.netacs.org
In studies using freshly isolated murine hypothalamic neurons, co-application of Waglerin-1 with GABA resulted in a dual response: it increased the GABA-activated current (IGABA) in a majority of neurons (78 out of 141), while suppressing it in a smaller subset (44 out of 141). researchgate.net The application of Waglerin-1 by itself did not elicit any effect on the membrane conductance of these neurons. acs.org
Potentiating Effects: The potentiating action of Waglerin-1 on IGABA is characterized by a leftward shift in the GABA concentration-response curve, which signifies an increase in the receptor's affinity for GABA without changing the maximum possible current. acs.org This mechanism is notably similar to the action of benzodiazepines. Further investigation revealed that the benzodiazepine (B76468) antagonist flumazenil (B1672878) could block the potentiating effect of Waglerin-1. This finding strongly suggests that in certain neurons, Waglerin-1 acts at the benzodiazepine binding site on the GABAA receptor complex to allosterically enhance receptor function. smartox-biotech.comacs.org
Inhibitory Effects: In contrast, the depressant effect of Waglerin-1 involves a rightward shift of the GABA concentration-response curve without reducing the maximal current, a hallmark of competitive antagonism. acs.org This suggests that on a different population of GABAA receptors, Waglerin-1 competes with GABA for its binding site. Research on neurons from the nucleus accumbens of neonatal rats demonstrated that Waglerin-1 depressed IGABA with an IC₅₀ value of 2.5 µM when tested against a 10 µM GABA concentration. researchgate.net This inhibitory action showed a positive correlation with the effects of zinc (Zn++), a known modulator of certain GABAA receptor subtypes, implying that the inhibitory action of Waglerin-1 may be specific to GABAA receptors containing particular subunits sensitive to zinc. acs.org
These differential effects highlight the heterogeneity of GABAA receptors in the central nervous system and establish Waglerin-1 as a selective modulator whose ultimate effect depends on the specific receptor subtype encountered.
Table 1: Research Findings on the Effects of Waglerin-1 on GABAA Receptors
| Preparation | Observed Effect | Mechanism | Key Findings |
| Murine Hypothalamic Neurons | Potentiation of IGABA | Allosteric modulation, increased agonist affinity | Mimics diazepam; antagonized by flumazenil, suggesting action at the benzodiazepine site. acs.org |
| Murine Hypothalamic Neurons | Depression of IGABA | Competitive inhibition | Correlated with Zn++ action, suggesting specificity for certain GABAAR subtypes. acs.org |
| Rat Nucleus Accumbens Neurons (neonatal) | Depression of IGABA | Competitive inhibition | IC₅₀ of 2.5 µM against IGABA induced by 10 µM GABA. researchgate.net |
Absence of Significant Interaction with Other Ligand-Gated or Voltage-Gated Ion Channels (e.g., NMDA receptors, Na+ channels where applicable)
A comprehensive review of the scientific literature reveals that the pharmacological activity of Waglerin-1 is predominantly centered on its interactions with nicotinic acetylcholine receptors and, to a lesser but significant extent, GABAA receptors. nzytech.comresearchgate.net
There is a notable absence of published research demonstrating significant, direct interactions between Waglerin-1 and other major classes of ion channels. Specifically, there is no substantive evidence to suggest that Waglerin-1 acts as a potent modulator of N-methyl-D-aspartate (NMDA) receptors, a critical type of ionotropic glutamate receptor involved in excitatory neurotransmission. Likewise, the literature lacks reports of significant effects on the family of voltage-gated sodium (Na+) channels, which are essential for the initiation and propagation of action potentials. nih.gov The extensive focus on nAChR and GABAAR in the body of research surrounding Waglerin-1 implies a high degree of selectivity for these receptor types, with no well-characterized activity at other ion channels.
Methodological Applications of Waglerin 1 Fam in Biomedical Research
In Vitro Experimental Paradigms
The unique properties of Waglerin-1-FAM make it a versatile tool for a range of in vitro experiments designed to probe the structure, function, and expression of nicotinic acetylcholine (B1216132) receptors.
Receptor Binding Assays (e.g., Competitive Binding with Alpha-Bungarotoxin)
This compound is extensively used in receptor binding assays to characterize the pharmacology of the adult muscle nAChR. As a competitive antagonist, it vies with other ligands, such as the well-known α-bungarotoxin, for the same binding sites on the receptor. smartox-biotech.com Research shows that Waglerin-1 specifically reduces the binding of α-bungarotoxin to the end-plates of adult mice, but not neonatal mice, confirming its selectivity for the ε-subunit-containing adult nAChR.
Studies have quantified the binding affinity and selectivity of Waglerin-1 with high precision. It demonstrates a remarkably higher affinity for the α-ε subunit interface—approximately 2000 to 2100 times greater than for the α-γ or α-δ subunit interfaces. smartox-biotech.com This pronounced selectivity is also species-dependent, with the toxin binding about 100 times more potently to mouse nAChRs than to those from rats or humans. smartox-biotech.com This specificity has been traced to key amino acid residues, such as Asp-173 within the ε-subunit, which are critical for the high-affinity interaction. nih.gov The fluorescent FAM tag on this compound allows for direct and sensitive detection in these binding assays, providing a non-radioactive method to determine binding constants (Kᵢ) and inhibitory concentrations (IC₅₀).
| Parameter | Value/Observation | Target Receptor/Species | Citation |
|---|---|---|---|
| Binding Selectivity | ~2100-fold higher for α-ε vs. α-δ interface | Mouse nAChR | smartox-biotech.com |
| Species Potency | ~100-fold more potent on mouse vs. rat/human | Muscle nAChR | smartox-biotech.com |
| Competition | Reduces α-bungarotoxin binding | Adult wild-type mouse end-plates | |
| Key Residue for Selectivity | Asp-173 in ε-subunit | nAChR | nih.gov |
Electrophysiological Studies in Cell Lines and Primary Cultures (e.g., Whole-Cell Patch Clamp)
Electrophysiological techniques, particularly whole-cell patch clamp, are used to measure the functional consequences of this compound binding to nAChRs. biorxiv.orgbiorxiv.org In this paradigm, an electrode records the ion currents flowing through the receptor channels in response to the application of an agonist like acetylcholine (ACh). biorxiv.org By introducing Waglerin-1, researchers can observe and quantify the blockade of these currents.
Studies using this method have established a functional IC₅₀ value of 50 nM for the blockade of ACh-induced currents at the adult mouse neuromuscular junction. smartox-biotech.com These experiments provide a dynamic view of the antagonist's effect on receptor function. For example, in a 3D culture model of innervated human skeletal muscle, blocking the ε-subunit of the nAChR with Waglerin-1 was shown to dampen calcium transients in muscle fibers that occur in response to motor neuron firing, providing functional evidence of NMJ blockade. biorxiv.orgnih.gov Furthermore, electrophysiological recordings have revealed a steeper, more abrupt functional transition from fetal to adult nAChR subtypes during postnatal development in mice than what was observed using fluorescence imaging alone, highlighting the complementary nature of these techniques. d-nb.info
| Experimental Setup | Observation | Concentration | Citation |
|---|---|---|---|
| Whole-cell patch clamp on adult mouse end-plates | Inhibition of acetylcholine-induced currents (IC₅₀) | 50 nM | smartox-biotech.com |
| 3D human neuromuscular co-culture | Dampened muscle fiber calcium transients upon MN firing | Not specified | biorxiv.orgnih.gov |
| Mouse diaphragm muscle (postnatal) | Revealed a steep transition in functional nAChR expression | Not specified | d-nb.info |
Fluorescence Imaging Techniques for Receptor Localization and Dynamics
The FAM fluorophore makes this compound an ideal probe for advanced microscopy techniques aimed at visualizing the location, clustering, and dynamic behavior of adult nAChRs. vulcanchem.com
Confocal and super-resolution microscopy methods, such as Stimulated Emission Depletion (STED) microscopy, enable the visualization of cellular structures with a resolution that surpasses the diffraction limit of light. nih.gov These techniques are crucial for studying the nanoscale organization of receptor clusters at the synapse. nih.gov this compound, with its high specificity for the ε-subunit-containing adult nAChR, serves as a precise fluorescent label to map the distribution of these mature receptors. vulcanchem.com Researchers can use it to visualize the distinct, high-density clusters of nAChRs characteristic of the postsynaptic membrane of the neuromuscular junction. nih.gov While studies have successfully used fluorescently-labeled α-bungarotoxin for this purpose, the unique selectivity of this compound allows for the specific interrogation of the adult receptor population, distinguishing it from fetal or other subtypes that might be present during development or in disease models.
Förster Resonance Energy Transfer (FRET) is a biophysical technique that measures the distance between two fluorophores. When a donor fluorophore is in close proximity (typically within 1-10 nanometers) to an acceptor fluorophore, it can transfer its excitation energy, causing the acceptor to fluoresce. This phenomenon can be used to study molecular interactions, such as ligand binding to a receptor.
This compound is well-suited for FRET-based assays. It can act as one half of a FRET pair to confirm its proximity to a receptor subunit. For instance, if the nAChR itself is labeled with a complementary fluorophore (e.g., a red fluorescent protein genetically fused to a receptor subunit), the binding of this compound (which has a green-emitting FAM dye) would bring the two fluorophores close enough for FRET to occur. This would result in a measurable change in the fluorescence emission spectrum, providing real-time evidence of the ligand-receptor binding event at a molecular scale. This application allows for highly sensitive detection of binding kinetics and conformational changes in living cells.
A key application of this compound is in live-cell imaging to monitor changes in receptor expression and distribution over time. d-nb.info The ability to label receptors on the surface of living cells without fixation allows for the study of dynamic biological processes.
A significant example of this application comes from developmental biology. The nAChR undergoes a subunit switch after birth, where the fetal γ-subunit is replaced by the adult ε-subunit. biorxiv.org Researchers have used fluorescent derivatives of Waglerin-1 to track this developmental transition in the muscle of living mice. d-nb.info By applying the fluorescent toxin at different postnatal stages, they could visualize the gradual appearance and spread of the adult-type (ε-subunit) nAChRs at the neuromuscular junction during the first two weeks of life. d-nb.info This methodological approach provides direct visual evidence of the timing and spatial pattern of receptor maturation in a native tissue environment.
FRET (Förster Resonance Energy Transfer) Applications for Ligand-Receptor Proximity
High-Throughput Screening for nAChR Ligands
The unique properties of this compound make it a valuable asset in high-throughput screening (HTS) assays designed to identify new ligands for nicotinic acetylcholine receptors (nAChRs). The fluorescent tag allows for the direct visualization and quantification of binding to nAChR subtypes, facilitating the rapid screening of large compound libraries. vulcanchem.comresearchgate.net
A novel HTS method has been developed that allows for flexible testing of ligand binding to taxon-specific nAChRs. researchgate.net This method has been used to screen venoms for their binding activity to a panel of human nAChR alpha subunits (α1-α7, α9, and α10). researchgate.net In one such screening, venom from Tropidolaemus wagleri demonstrated highly selective and potent binding to the human α1 nAChR subtype, which is a key component of the neuromuscular junction. researchgate.net The study also unexpectedly revealed binding to the α5 subunit, highlighting the assay's potential for discovering novel interactions. researchgate.net
The development of fluorescent derivatives of nAChR ligands, such as this compound and others, is considered a significant advancement for HTS and single-molecule analysis of ligand binding. vulcanchem.comnih.gov These tools enable more precise and efficient identification of new therapeutic leads and research probes targeting nAChRs.
Ex Vivo Tissue Preparations and Organ Bath Studies
This compound is instrumental in ex vivo studies utilizing isolated tissue preparations to investigate neuromuscular transmission and ganglionic function.
Neuromuscular Junction Preparations (e.g., Phrenic Nerve-Hemidiaphragm)
The phrenic nerve-hemidiaphragm preparation is a classic experimental model for studying the neuromuscular junction. In studies using this preparation from mice, Waglerin-1 has been shown to reversibly inhibit indirectly elicited muscle twitch tension. nih.govcapes.gov.br It also reduces the contracture of denervated diaphragm muscle caused by acetylcholine (ACh). nih.govcapes.gov.br
Electrophysiological recordings from mouse neuromuscular junctions have demonstrated that Waglerin-1 decreases the amplitude of both miniature endplate potentials (MEPPs) and endplate potentials (EPPs). nih.govcapes.gov.br These findings indicate a postsynaptic site of action, where Waglerin-1 competes with ACh for binding to nAChRs. nih.govcapes.gov.brresearchgate.net Furthermore, Waglerin-1 has been observed to decrease the quantal content of EPPs, suggesting a potential presynaptic effect as well. nih.govcapes.gov.br
The utility of fluorescent derivatives like this compound in such preparations lies in their ability to visually confirm the presence and distribution of adult-type nAChRs at the end-plates. For instance, studies have used fluorescently labeled α-bungarotoxin, a similar nAChR antagonist, to visualize end-plates in the transversus abdominis muscle of mice. researchgate.net Waglerin-1 was shown to reduce the binding of this fluorescent toxin to end-plates in adult mice but not in neonatal mice, visually demonstrating its selectivity for the adult (ε-subunit containing) nAChR. researchgate.netsmartox-biotech.comresearchgate.netresearchgate.net
A 3D culture model of innervated human skeletal muscle has also utilized Waglerin-1 to confirm the functional integration of the adult ε-subunit into AChRs. biorxiv.org Treatment with Waglerin-1 dampened calcium transients following glutamate (B1630785) stimulation, indicating a functional block of the adult-type nAChRs. biorxiv.org
Peripheral Ganglionic Transmission Studies
While the primary action of Waglerin-1 is at the neuromuscular junction, some snake venom toxins are known to affect ganglionic transmission. For example, κ-bungarotoxin is a known blocker of central and ganglionic nAChRs. tandfonline.complos.org Although direct studies using this compound in peripheral ganglionic transmission are not extensively documented in the provided search results, the general understanding is that venom neurotoxins can target nAChRs in the peripheral nervous system. tandfonline.com The specificity of Waglerin-1 for the muscle-type nAChR suggests its effects on ganglionic nAChRs, which are typically of neuronal subtypes, would be limited. However, the diverse composition of venoms and the potential for toxins to have multiple targets warrant further investigation in this area. mdpi.com
In Vivo Experimental Models (Animal Research Focus)
In vivo studies, primarily in rodents, have been crucial in elucidating the physiological effects of Waglerin-1 and the role of different nAChR subunits.
Assessment of Neuromuscular Transmission in Rodents
Waglerin-1 has been shown to have potent effects on neuromuscular transmission in adult mice. smartox-biotech.comresearchgate.netresearchgate.net Its administration leads to paralysis and, at sufficient doses, death due to respiratory failure. ontosight.ainzytech.com This effect is directly linked to its blockade of the adult muscle nAChR containing the ε-subunit. smartox-biotech.comresearchgate.netresearchgate.net
A key finding is the differential sensitivity to Waglerin-1 between neonatal and adult mice. smartox-biotech.comresearchgate.netresearchgate.net Neonatal mice are resistant to the lethal effects of Waglerin-1 because their nAChRs contain the γ-subunit instead of the ε-subunit. smartox-biotech.comresearchgate.netresearchgate.net This resistance is lost as the mice mature and the γ-subunit is replaced by the ε-subunit. smartox-biotech.comresearchgate.net This developmental switch in nAChR subunit composition has been a significant area of research where Waglerin-1 has been a valuable pharmacological tool.
Studies using knockout mice lacking the ε-subunit have provided conclusive evidence for the selectivity of Waglerin-1. smartox-biotech.comresearchgate.netresearchgate.net Adult mice without the ε-subunit are resistant to Waglerin-1, similar to neonatal wild-type mice. smartox-biotech.comresearchgate.netresearchgate.net In contrast, heterozygous mice, which express the ε-subunit, are sensitive to the toxin. smartox-biotech.comresearchgate.netresearchgate.net
Electrophysiological studies in vivo have corroborated these findings. In adult wild-type mice, Waglerin-1 effectively blocks the response of the end-plate to iontophoretically applied ACh, with an IC50 of 50 nM. smartox-biotech.comresearchgate.netresearchgate.net
| Experimental Model | Key Finding | Reference |
| Adult Wild-Type Mice | Sensitive to Waglerin-1, leading to neuromuscular blockade. | smartox-biotech.comresearchgate.netresearchgate.net |
| Neonatal Wild-Type Mice | Resistant to the lethal effects of Waglerin-1. | smartox-biotech.comresearchgate.netresearchgate.net |
| Adult ε-subunit Knockout Mice | Resistant to Waglerin-1. | smartox-biotech.comresearchgate.netresearchgate.net |
| Adult Heterozygous ε-subunit Mice | Sensitive to Waglerin-1. | smartox-biotech.comresearchgate.netresearchgate.net |
Receptor Mapping in Central and Peripheral Nervous Systems
The fluorescent properties of this compound make it a suitable probe for mapping the distribution of its target receptors. vulcanchem.com While Waglerin-1 is highly selective for the muscle-type nAChR, its potential interactions with other receptor systems, particularly in the central nervous system (CNS), have been explored.
Some studies have suggested that Waglerin-1 can have effects on ionotropic GABA receptors in certain neurons, either potentiating or depressing the GABA-activated current. mayflowerbio.comsmartox-biotech.comsmartox-biotech.com There are also reports of Waglerin-1 inhibiting GABAergic transmission. plos.org However, other research indicates that the primary and most potent action of Waglerin-1 is on nAChRs, and its effects on GABA receptors may be less significant or context-dependent. pnas.org
The distribution of various receptors in the CNS, including opioid receptors and those for other neuropeptides, has been mapped using techniques like immunohistochemistry and in situ hybridization. nih.govnih.gov These methods provide a detailed anatomical and cellular localization of receptors. While specific mapping studies using this compound in the CNS are not extensively detailed in the search results, its utility as a fluorescent ligand suggests its potential for such applications, particularly for investigating the distribution of any potential off-target binding sites or in comparative studies with other nAChR ligands. The wide distribution of nAChRs in the CNS makes them a target for many neurotoxins. mdpi.comnih.gov
Insights into Biological Systems Derived from Waglerin 1 Fam Studies
Contributions to Understanding Neuromuscular Transmission and Development
Waglerin-1-FAM's high affinity and selectivity for the adult form of the muscle nAChR have made it an invaluable probe for studying the dynamic changes that occur at the neuromuscular junction (NMJ) during development. smartox-biotech.comnih.gov
Role of nAChR Subunit Transition in Postnatal Development
During the development of the neuromuscular junction, a crucial transition occurs in the subunit composition of nAChRs. elifesciences.org The embryonic form, containing a gamma (γ) subunit, is replaced by the adult form, which incorporates an epsilon (ε) subunit. elifesciences.orgguidetopharmacology.orgmdpi.com This switch is essential for the maturation and proper function of the synapse.
Waglerin-1 exhibits a remarkable selectivity for the ε-subunit-containing adult nAChR, binding with an approximately 2000-fold higher affinity to the α-ε subunit interface compared to the α-γ or α-δ interfaces. smartox-biotech.com This property has been instrumental in tracking the developmental shift from fetal to adult nAChRs. smartox-biotech.comnih.gov Studies using this compound have visually demonstrated a gradual transition from fetal to adult nAChRs in mice during the first two weeks of postnatal life. smartox-biotech.comnih.gov
Neonatal mice are resistant to the lethal effects of Waglerin-1, a phenomenon attributed to the predominance of the embryonic nAChR form. smartox-biotech.comresearchgate.net As the ε-subunit replaces the γ-subunit, sensitivity to Waglerin-1 increases dramatically, highlighting the functional consequences of this developmental transition. smartox-biotech.comresearchgate.net Research on knockout mice lacking the ε-subunit further substantiates this, as these adult mice exhibit resistance to Waglerin-1, similar to neonatal wild-type mice. smartox-biotech.comresearchgate.net
Electrophysiological studies have revealed a steeper functional transition in the mouse diaphragm muscle than what was observed with fluorescent peptide binding, suggesting complex regulatory mechanisms governing the functional expression of nAChR subtypes. smartox-biotech.comnih.gov
Table 1: Waglerin-1 Selectivity and Developmental Effects
| Feature | Description | Reference(s) |
| Target Selectivity | Preferentially binds to the ε-subunit of the adult muscle nicotinic acetylcholine (B1216132) receptor (nAChR). | smartox-biotech.comsmartox-biotech.commayflowerbio.com |
| Binding Affinity | ~2000-fold higher affinity for the α-ε subunit interface compared to α-γ or α-δ interfaces. | smartox-biotech.com |
| Effect on Neonatal Mice | Resistant to lethal effects due to the prevalence of the γ-subunit-containing fetal nAChR. | smartox-biotech.comresearchgate.net |
| Effect on Adult Mice | Susceptible to lethal effects due to the prevalence of the ε-subunit-containing adult nAChR. | smartox-biotech.comresearchgate.net |
| Use in Research | Fluorescent derivatives like this compound are used to visualize the transition from fetal to adult nAChRs during postnatal development. | smartox-biotech.commayflowerbio.comvulcanchem.com |
Investigating Synaptic Plasticity at the Neuromuscular Junction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of the nervous system. While much of the research on plasticity has focused on the central nervous system, the neuromuscular junction also exhibits plastic changes. Waglerin-1, by acting as a competitive antagonist at the postsynaptic nAChR, can be used to probe the functional state of the synapse. smartox-biotech.comresearchgate.net
Studies have shown that Waglerin-1 can inhibit both spontaneous miniature end-plate potentials and evoked end-plate potentials in adult mouse muscle. smartox-biotech.comresearchgate.net This blockade of neuromuscular transmission allows researchers to investigate the contribution of postsynaptic receptor density and subtype to synaptic strength. researchgate.netnih.gov By observing the effects of Waglerin-1 on neuromuscular transmission under different physiological and pathological conditions, scientists can gain insights into the mechanisms that underlie synaptic maintenance and remodeling at the NMJ.
Exploration of Neuronal nAChR Functions in the Central Nervous System
While Waglerin-1 is primarily known for its effects at the neuromuscular junction, its interactions with neuronal nAChRs and other receptors in the central nervous system (CNS) have opened avenues for exploring complex brain functions. researchgate.netontosight.ai
Mapping nAChR Distribution in Brain Regions
Neuronal nAChRs are widely distributed throughout the brain and are involved in a vast array of cognitive processes, including learning, memory, and attention. frontiersin.orgmdpi.com These receptors are pentameric ligand-gated ion channels composed of various combinations of α and β subunits. mdpi.comfrontiersin.org The most abundant subtypes in the brain are the α4β2* and α7 nAChRs. frontiersin.org
The development of fluorescent probes like this compound offers the potential to map the distribution of specific nAChR subtypes in different brain regions with high resolution. vulcanchem.com Although Waglerin-1's primary target is the muscle-type receptor, some studies indicate it can also interact with certain neuronal nAChRs and GABA-A receptors, albeit with lower affinity. smartox-biotech.comnzytech.comnih.gov This broader specificity, while a limitation for some applications, can be leveraged to explore the distribution of these other receptor types. Understanding the precise localization of different nAChR subtypes is crucial for deciphering their roles in specific neural circuits and behaviors. frontiersin.orgscielo.br
Role of nAChRs in Neural Circuitry and Behavior (via antagonist properties)
Neural circuits, composed of interconnected neurons, are the fundamental units of information processing in the brain. nih.gov The activity within these circuits underlies all behaviors, from simple reflexes to complex social interactions. nih.govmdpi.comfrontiersin.org nAChRs play a significant modulatory role in these circuits by influencing the release of various neurotransmitters, including dopamine (B1211576), glutamate (B1630785), and GABA. frontiersin.org
The antagonist properties of Waglerin-1 can be utilized to investigate the function of nAChRs within specific neural circuits. ontosight.ai By selectively blocking nAChR activity in a particular brain region, researchers can observe the resulting changes in circuit dynamics and behavior. cajal-training.org For example, studies on the role of nAChRs in addiction have shown that these receptors are key players in the brain's reward pathways, such as the mesolimbic dopamine system. frontiersin.org While not a primary tool for this specific area of research, the principle of using selective antagonists like Waglerin-1 is fundamental to dissecting the function of receptors within complex neural networks that govern behavior. cajal-training.org
Understanding Allosteric Sites and Receptor Conformations
The interaction of Waglerin-1 with nAChRs has provided valuable information about the allosteric sites and conformational states of these receptors. Allosteric sites are binding sites on a receptor that are distinct from the primary (orthosteric) agonist binding site. guidetopharmacology.org Ligands that bind to allosteric sites can modulate the receptor's response to the primary agonist, either enhancing or inhibiting it. nih.gov
Waglerin-1 acts as a competitive antagonist, meaning it binds to the orthosteric site and prevents the binding of acetylcholine. smartox-biotech.com However, the study of its interaction has shed light on the structural features of the receptor that are critical for ligand binding and selectivity. The significant difference in Waglerin-1's affinity for nAChRs from different species (e.g., mouse versus rat or human) has enabled the identification of specific amino acid residues within the α and ε subunits that govern this selectivity. smartox-biotech.com For instance, in the mouse nAChR, aromatic residues at specific positions in the ε subunit contribute to high-affinity binding, whereas polar residues at the same positions in the human nAChR result in lower affinity. smartox-biotech.com
Furthermore, detailed mutagenesis studies have pinpointed key residues in the ε subunit that are responsible for the high-affinity binding of Waglerin-1 to the α-ε subunit interface. acs.orgnih.gov These findings contribute to a more detailed structural model of the nAChR and provide insights into the conformational changes that occur upon ligand binding. nih.gov This knowledge is not only fundamental to understanding receptor function but also aids in the rational design of new drugs that can selectively target specific nAChR subtypes. ontosight.ai
Table 2: Key Residues in nAChR Subunits Influencing Waglerin-1 Binding
| Subunit | Residue(s) | Role in Waglerin-1 Interaction | Reference(s) |
| ε (epsilon) | Gly-57, Asp-59, Tyr-111, Tyr-115, Asp-173 | Account for the high affinity of the α-ε site compared to the α-γ site. | acs.orgnih.gov |
| ε (epsilon) | Lys-34, Gly-57, Asp-59, Asp-173 | Contribute to the high affinity of the α-ε site relative to the α-δ site. | acs.orgnih.gov |
| ε (epsilon) | Trp-187, Phe-189 (mouse) | Confer high affinity for Waglerin-1. | smartox-biotech.com |
| ε (epsilon) | Ser-187, Thr-189 (human) | Confer low affinity for Waglerin-1. | smartox-biotech.com |
Compound Names
Comparative Pharmacological Profiling and Tool Utility
Comparison with Other nAChR Antagonists (e.g., Alpha-Bungarotoxin, Conotoxins)
Waglerin-1's pharmacological profile is best understood when compared to other well-known nAChR antagonists, such as α-bungarotoxin from snake venom and conotoxins from cone snail venom. smartox-biotech.comportlandpress.com While all these toxins target nAChRs, they exhibit distinct selectivities for various receptor subtypes, which makes them uniquely suited for different research applications. portlandpress.comnih.gov
Waglerin-1 is distinguished by its remarkable selectivity for the adult muscle-type nAChR, which contains an ε (epsilon) subunit instead of the γ (gamma) subunit found in fetal receptors. smartox-biotech.comportlandpress.com Research demonstrates that Waglerin-1 binds with an affinity that is approximately 2000- to 3700-fold higher to the α-ε subunit interface compared to the α-γ or α-δ interfaces. smartox-biotech.comportlandpress.comresearchgate.net This specificity allows it to be used as a precise tool to discriminate between adult and fetal muscle nAChRs. smartox-biotech.com
In contrast, α-bungarotoxin, one of the first neurotoxins to be characterized, binds irreversibly and with high affinity to the peripheral muscle nAChR but also targets neuronal α7, α9, and α9α10 nAChRs. portlandpress.com Its irreversible binding was instrumental in the initial isolation and characterization of nAChRs, but this property can be a limitation in studies requiring dissociation. portlandpress.com Waglerin-1 competes with α-bungarotoxin for the binding site on adult muscle nAChRs, and experiments have shown it can reduce the binding of labeled α-bungarotoxin to adult, but not neonatal, neuromuscular junctions. smartox-biotech.comresearchgate.net
Conotoxins are a diverse family of peptides with varying specificities. researchgate.net For instance, some α-conotoxins are selective for different muscle-type or neuronal nAChRs. nih.gov Research has identified certain αA(S)-conotoxins that are highly selective inhibitors of fetal muscle nAChRs, making them complementary tools to Waglerin-1 for studying the developmental switch of nAChR subtypes. smartox-biotech.com
Table 1: Comparative Properties of nAChR Antagonists
| Feature | Waglerin-1 | α-Bungarotoxin | α-Conotoxins |
|---|---|---|---|
| Primary Source | Wagler's pit viper (Tropidolaemus wagleri) ontosight.ai | Many-banded krait (Bungarus multicinctus) portlandpress.com | Cone snails (Conus species) researchgate.net |
| Primary Target Selectivity | Adult muscle nAChR (α1β1δε) smartox-biotech.comresearchgate.net | Muscle nAChR, Neuronal α7, α9, α9α10 nAChRs portlandpress.com | Varies widely; selective for different muscle and neuronal subtypes nih.gov |
| Binding Interface Preference | High selectivity for α-ε interface smartox-biotech.comportlandpress.com | Binds to α-δ and α-γ/ε interfaces portlandpress.com | Varies by specific conotoxin (e.g., α-Conotoxin M1 for α-δ) researchgate.net |
| Binding Reversibility | Competitive / Reversible smartox-biotech.com | Irreversible portlandpress.com | Generally competitive / Reversible nih.gov |
| Key Research Use | Discriminating adult vs. fetal muscle nAChRs smartox-biotech.com | General nAChR labeling and isolation portlandpress.com | Probing specific nAChR subtype function and structure smartox-biotech.comnih.gov |
Advantages of Waglerin-1-FAM as a Selective Fluorescent Probe
The conjugation of a FAM fluorescent dye to Waglerin-1 creates a powerful research tool that combines the high receptor selectivity of the peptide with the advantages of fluorescence-based detection. mayflowerbio.com This allows for the direct visualization of adult muscle nAChR expression and distribution in tissues and cells. mayflowerbio.com
The principal advantages of this compound include:
Visualizing Receptor Distribution: It enables the precise mapping of adult muscle nAChRs at the neuromuscular junction and in other tissues, providing spatial information that is difficult to obtain with non-fluorescent methods alone.
Studying Developmental Biology: this compound is particularly valuable for exploring the functional expression of nAChRs during development. For example, fluorescent derivatives of Waglerin-1 have been used to track the gradual transition from fetal (γ-subunit) to adult (ε-subunit) nAChRs in mice during the first two weeks after birth. smartox-biotech.com
High-Throughput Assays: The fluorescent properties of this compound make it suitable for use in various fluorescence-based assays, such as fluorescence microscopy and flow cytometry, to study receptor populations.
Specificity: By retaining the high selectivity of the parent peptide for the ε-subunit, this compound allows researchers to specifically label and study the adult receptor isoform without significant cross-reactivity with the fetal form. smartox-biotech.comresearchgate.net
Limitations and Considerations in Using this compound in Research
Despite its advantages, researchers must consider several limitations and potential confounding factors when using this compound.
Species-Specific Affinity: The potency of Waglerin-1 is highly species-dependent. It binds with approximately 100-fold greater potency to the nAChRs of mice compared to those from rats or humans. smartox-biotech.comsmartox-biotech.com This difference is attributed to non-conserved amino acid residues at the nAChR binding site. smartox-biotech.com In human nAChRs, polar residues confer low affinity, whereas, in mouse receptors, aromatic residues at the same positions confer high affinity. smartox-biotech.com This necessitates careful consideration when extrapolating findings from one species to another.
Off-Target Effects: Studies have demonstrated that Waglerin-1 can modulate ionotropic GABA receptors (GABA-A receptors). mayflowerbio.comsmartox-biotech.comsmartox-biotech.com Depending on the specific neurons, it may either potentiate or depress the current induced by GABA. smartox-biotech.com This activity appears to involve the benzodiazepine (B76468) site on the GABA-A receptor complex in some cases. smartox-biotech.com Researchers must design experiments with appropriate controls to account for these potential off-target effects.
Influence of the Fluorescent Tag: As with any labeled molecule, there is a possibility that the FAM tag could slightly alter the binding affinity, kinetics, or other pharmacological properties of the peptide compared to the native Waglerin-1. This potential alteration should be considered when interpreting quantitative binding data.
Limited Scope: The high selectivity of this compound for the adult muscle nAChR is also a limitation, as it makes the probe unsuitable for studying fetal muscle nAChRs or the majority of neuronal nAChR subtypes that lack the ε-subunit. smartox-biotech.com
Photobleaching: Like all fluorescent dyes, the FAM moiety is susceptible to photobleaching during prolonged or intense light exposure in fluorescence microscopy experiments, which can limit imaging time and signal intensity.
Table 2: Summary of Limitations and Research Considerations for this compound
| Limitation | Description | Implication for Research |
|---|---|---|
| Species Selectivity | Binds with ~100-fold higher affinity to mouse nAChRs than to rat or human nAChRs. smartox-biotech.comsmartox-biotech.com | Results from mouse models may not be directly translatable to human systems. |
| Off-Target Activity | Modulates GABA-A receptors, either potentiating or depressing currents. mayflowerbio.comsmartox-biotech.com | Potential for confounding results; requires careful controls to isolate nAChR-specific effects. |
| Narrow Target Range | Highly specific for ε-subunit-containing adult muscle nAChRs. researchgate.net | Not suitable for studying fetal muscle nAChRs or most neuronal nAChR subtypes. |
| Potential Label Interference | The FAM tag may slightly alter the peptide's pharmacological properties. | Quantitative binding studies may require comparison with unlabeled Waglerin-1. |
| Photostability | The FAM fluorophore is prone to photobleaching. | Experimental imaging parameters must be optimized to minimize signal loss. |
Future Directions and Emerging Research Avenues for Waglerin 1 Fam
Design and Synthesis of Modified Waglerin-1-FAM Probes with Enhanced Specificity or Novel Fluorophores
The foundation of this compound's utility lies in its 22-amino acid peptide structure, which provides a stable scaffold for chemical modification. vulcanchem.comsmartox-biotech.com Future research will likely focus on two key areas of modification: enhancing receptor specificity and incorporating novel fluorophores with improved photophysical properties.
Enhancing Specificity: Waglerin-1 exhibits a remarkable natural selectivity, binding with a significantly higher affinity to the α-ε subunit interface of the adult muscle nAChR compared to other subunit interfaces. smartox-biotech.comsmartox-biotech.com However, studies have shown that it can also interact with certain GABAA receptors. mayflowerbio.comsmartox-biotech.com The design of modified this compound probes will aim to further heighten its specificity for the nAChR ε-subunit. This can be achieved through site-directed mutagenesis of the peptide sequence, informed by computational modeling of the toxin-receptor interface. For instance, research has identified that specific amino acid residues in the ε-subunit are crucial for the species-specific differences in Waglerin-1 affinity, providing a roadmap for targeted modifications. smartox-biotech.com
Novel Fluorophores: The current FAM (fluorescein) tag, while widely used, has limitations in terms of photostability and brightness. sb-peptide.com The synthesis of Waglerin-1 probes with novel fluorophores could significantly enhance their application in advanced imaging techniques. The table below outlines potential alternative fluorophores and their advantages.
| Fluorophore Class | Example(s) | Potential Advantages |
| Rhodamine Derivatives | TAMRA | Increased photostability and pH insensitivity compared to fluorescein. sb-peptide.com |
| Cyanine Dyes | Cy3, Cy5 | Bright, photostable, and available in a range of excitation/emission wavelengths, suitable for multiplexing. sb-peptide.com |
| ATTO Dyes | ATTO 390 - ATTO 730 | High fluorescence quantum yields and excellent photostability, covering a broad spectral range. sb-peptide.com |
| Quantum Dots (QDs) | High brightness, resistance to photobleaching, and tunable emission spectra. sb-peptide.com |
The synthesis of these modified probes could employ techniques like "click chemistry," a highly efficient and selective method for conjugating molecules. sb-peptide.com Additionally, the use of different quenchers, such as Black Hole Quencher (BHQ) dyes, in conjunction with these fluorophores could lead to the development of highly sensitive FRET (Fluorescence Resonance Energy Transfer) probes for studying receptor dynamics. kilobaser.com
Application in Advanced Neuroimaging and Optogenetic Systems
The development of more sophisticated this compound probes will open doors to their use in advanced neuroimaging and optogenetic systems.
Advanced Neuroimaging: Probes with enhanced brightness and photostability will enable high-resolution, long-term imaging of nAChR distribution and trafficking in living cells and tissues. This could provide unprecedented insights into the dynamics of neuromuscular junctions in both healthy and diseased states.
Optogenetics: Optogenetics involves the use of light to control the activity of genetically modified neurons. nih.gov While this compound itself is not an optogenetic tool, its high specificity for the nAChR could be leveraged in conjunction with optogenetic techniques. For example, a modified Waglerin-1 probe could be used to visualize and track the expression of nAChRs in specific neuronal populations that are being targeted with optogenetic actuators like channelrhodopsins. nih.gov This would allow for a more precise correlation between receptor localization and neuronal function.
Development of this compound for High-Throughput Drug Discovery Platforms Targeting nAChRs
The nicotinic acetylcholine (B1216132) receptor is a key pharmacological target for a wide range of conditions. nih.gov this compound has the potential to be a powerful tool in high-throughput screening (HTS) platforms for the discovery of new drugs targeting nAChRs.
The specificity of Waglerin-1 for the α-ε subunit interface makes it an excellent candidate for developing competitive binding assays. smartox-biotech.com In such an assay, a library of small molecules could be screened for their ability to displace this compound from its binding site on the receptor. The fluorescence signal from the displaced probe would provide a direct measure of the compound's binding affinity. This approach would be particularly valuable for identifying subtype-selective nAChR modulators, which is a significant challenge in nAChR pharmacology. nih.gov A recent study has already demonstrated the potential of using Tropidolaemus wagleri venom in a high-throughput method for measuring ligand binding to various nAChR subtypes, revealing unexpected selectivity for the α-5 subunit. nih.gov
Elucidating Additional Biological Targets or Off-Target Interactions Beyond nAChRs and GABAA Receptors
While the primary targets of Waglerin-1 are well-established as nAChRs and, to a lesser extent, GABAA receptors, the possibility of other biological interactions cannot be ruled out. mayflowerbio.comsmartox-biotech.com Future research should aim to systematically investigate potential off-target effects. This is crucial for the interpretation of experimental data and for the potential therapeutic development of Waglerin-1 derivatives.
Studies have shown that Waglerin-1 can have varying effects on GABAA receptor currents, sometimes potentiating and sometimes depressing them, depending on the specific neurons. smartox-biotech.com For instance, in neurons from the nucleus accumbens of neonatal rats, Waglerin-1 was found to depress the current induced by GABA. nih.gov This suggests that Waglerin-1 may interact with specific GABAA receptor subunit compositions. nih.gov Furthermore, the venom of Tropidolaemus wagleri contains a complex mixture of proteins, and it is possible that other components could have their own distinct biological targets. nih.govmdpi.com A comprehensive screening of this compound against a broad panel of receptors and ion channels would be necessary to create a complete interaction profile.
Integration with Systems Biology and -Omics Approaches for Comprehensive Receptor Profiling
The integration of this compound with systems biology and -omics technologies will provide a holistic understanding of its interactions and the broader biological context.
Transcriptomics and Proteomics: By combining the use of this compound with transcriptomic and proteomic analyses of the venom gland of Tropidolaemus wagleri, researchers can gain insights into the evolution and function of this and other venom components. nih.govscispace.com For example, transcriptomic analysis has revealed that the precursor gene for waglerin (B1176055) is highly expressed in the venom gland. nih.gov
Venomics: The field of venomics, which combines proteomics, transcriptomics, and other -omics approaches to study venom composition, will be instrumental. jst.go.jp LC-MS/MS analysis of T. wagleri venom has already identified multiple forms of waglerin and other protein families. scispace.com By correlating the abundance of Waglerin-1 with the expression levels of its target receptors in different tissues and organisms, a more complete picture of its physiological role can be constructed. This approach could also help in identifying novel venom components with therapeutic potential.
Computational Modeling: Molecular docking simulations and other computational approaches can be used to predict the binding of Waglerin-1 and its modified versions to different receptor subtypes. researchgate.net This can guide the rational design of new probes with enhanced specificity and affinity.
Q & A
Q. What are the journal-specific requirements for publishing this compound research?
- Methodological Answer : Journals like Beilstein Journal of Organic Chemistry mandate:
- Synthesis Details : Full SPPS protocols, including resin type and coupling efficiency.
- Data Transparency : Deposit raw fluorescence spectra and binding isotherms as supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
